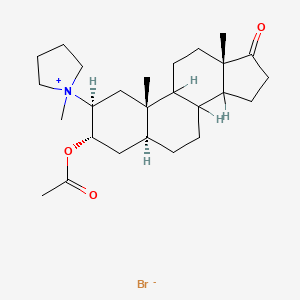
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate is a complex organic compound. It belongs to the class of pyrrolidinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinium ring, a hydroxy group, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
- Formation of the pyrrolidinium ring.
- Introduction of the hydroxy group at the 3-alpha position.
- Oxidation to form the 17-oxo group.
- Attachment of the androstan-2-beta-yl group.
- Methylation of the pyrrolidinium nitrogen.
- Formation of the bromide salt.
- Acetylation to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The 17-oxo group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Acetylation/Deacetylation: The acetate group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Acetylation: Acetic anhydride or acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the 17-oxo group may yield alcohols.
Scientific Research Applications
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, chloride, acetate
- Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, iodide, acetate
Uniqueness
Pyrrolidinium, 1-(3-alpha-hydroxy-17-oxo-5-alpha-androstan-2-beta-yl)-1-methyl-, bromide, acetate is unique due to its specific combination of functional groups and its potential applications. The presence of the bromide ion may confer distinct reactivity compared to its chloride or iodide counterparts.
Properties
CAS No. |
14668-12-3 |
|---|---|
Molecular Formula |
C26H42BrNO3 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2S,3S,5S,10S,13S)-10,13-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C26H42NO3.BrH/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27(4)13-5-6-14-27;/h18-23H,5-16H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?,22-,23-,25-,26-;/m0./s1 |
InChI Key |
GLTPBELQCPHQJV-UBUJPKMXSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CCC3C4CCC(=O)[C@]4(CCC3[C@]2(C[C@@H]1[N+]5(CCCC5)C)C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1[N+]5(CCCC5)C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


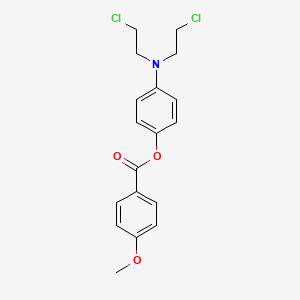

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
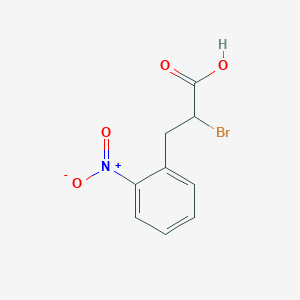
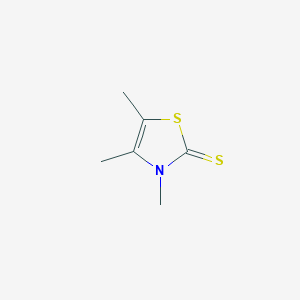
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
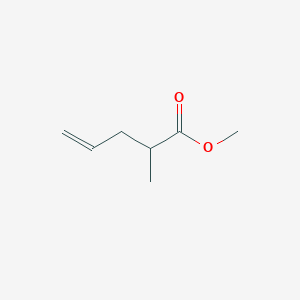
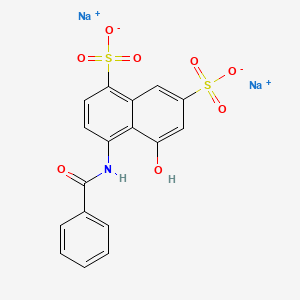

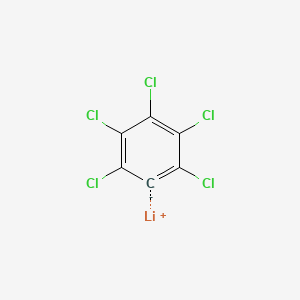
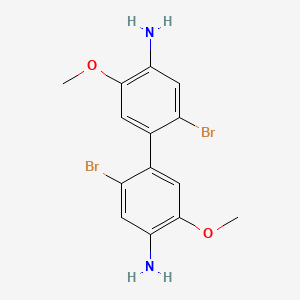
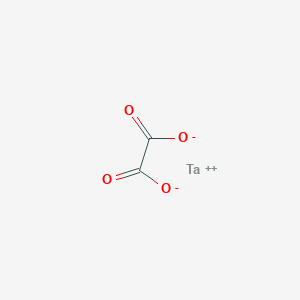

![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
